4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide
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Overview
Description
4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of a benzoyl chloride derivative with an amine, followed by further functionalization to introduce the pyridinyl and pentanoylamino groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halides or alkyl groups .
Scientific Research Applications
4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism by which 4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridinyl group and has been studied for its arrangement in layered structures.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These derivatives have shown significant biological activity and are used in anti-tubercular research.
Uniqueness
4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .
Properties
CAS No. |
920495-40-5 |
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Molecular Formula |
C19H24N4O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[1-amino-2-(pentanoylamino)ethyl]-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C19H24N4O2/c1-2-3-4-18(24)22-13-17(20)14-5-7-15(8-6-14)19(25)23-16-9-11-21-12-10-16/h5-12,17H,2-4,13,20H2,1H3,(H,22,24)(H,21,23,25) |
InChI Key |
HYGGALMLEQKECJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NCC(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N |
Origin of Product |
United States |
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